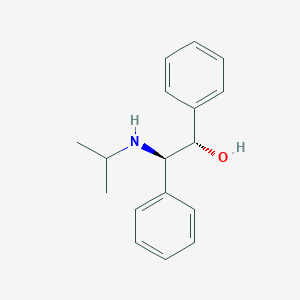

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol

Description

The exact mass of the compound (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R)-1,2-diphenyl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILABSMRKFLZNPK-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142508-07-4 | |

| Record name | 142508-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol structure and stereochemistry

An In-Depth Technical Guide to (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol: Structure, Stereochemistry, and Synthetic Protocols

Abstract

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is a chiral amino alcohol that holds significant value in the fields of asymmetric synthesis and pharmaceutical development. Its rigid, well-defined stereochemical structure makes it an effective chiral auxiliary and a precursor to valuable chiral ligands. This guide provides a comprehensive technical overview of its molecular structure, a detailed analysis of its stereochemistry, established synthetic methodologies with mechanistic insights, and its applications. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Molecular Structure and Nomenclature

The systematic IUPAC name (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol precisely defines the molecule's constitution and spatial arrangement. Let's deconstruct this name:

-

1,2-diphenylethanol : The core structure is a two-carbon ethanol backbone substituted with two phenyl groups, one on carbon-1 and one on carbon-2.

-

-ol : Indicates the presence of a hydroxyl (-OH) group, which is located on carbon-1.

-

2-(Isopropylamino)- : An amino group (-NH-) substituted with an isopropyl group is attached to carbon-2.

-

(1S,2R)- : This prefix is the most critical descriptor, assigning the absolute stereochemistry at the two chiral centers, C1 and C2, according to the Cahn-Ingold-Prelog (CIP) priority rules.

The molecule possesses two stereogenic centers, meaning four stereoisomers are possible: (1S,2R), (1R,2S), (1S,2S), and (1R,2R). The (1S,2R) and (1R,2S) isomers are enantiomers of each other, while the relationship between (1S,2R) and the (1S,2S) or (1R,2R) isomers is diastereomeric. This specific syn or erythro relative stereochemistry (where the phenyl and hydroxyl groups are on one side of the carbon backbone and the other phenyl and amino groups are on the other in a Fischer projection) is crucial for its function in stereoselective transformations.

Below is a diagram illustrating the chemical structure with its defined stereochemistry.

Caption: Structure of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol.

Stereochemical Analysis and Significance

The precise three-dimensional arrangement of atoms in (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is fundamental to its utility in asymmetric synthesis. The analysis of its stereocenters via the Cahn-Ingold-Prelog (CIP) rules confirms its configuration.

Assignment of Stereocenters

-

At Carbon-1 (C1) : This carbon is bonded to -OH, -C(NHR)Ph, -Ph, and -H.

-

Priority Assignment : -OH (highest, atomic number of O) > -C(NHR)Ph > -Ph > -H (lowest).

-

Orientation : With the lowest priority group (-H) pointing away from the viewer, the sequence from highest to lowest priority (OH → C2 → Ph) proceeds in a counter-clockwise direction.

-

-

At Carbon-2 (C2) : This carbon is bonded to -NH(isopropyl), -C(OH)Ph, -Ph, and -H.

-

Priority Assignment : -NH(isopropyl) (highest, atomic number of N) > -C(OH)Ph > -Ph > -H (lowest).

-

Orientation : With the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (NHR → C1 → Ph) proceeds in a clockwise direction.

-

Importance in Asymmetric Induction

The syn relationship between the C1-hydroxyl and C2-amino groups, combined with the bulky phenyl and isopropyl substituents, creates a rigid and sterically defined chiral environment. When used as a ligand for a metal catalyst or as a chiral auxiliary, this structure effectively blocks one face of the reactive center, forcing incoming reagents to approach from the less hindered face. This high degree of facial selectivity is the basis for its ability to induce high enantioselectivity in chemical reactions.

Synthesis and Mechanistic Considerations

The synthesis of enantiomerically pure (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is a critical process, often starting from readily available precursors like benzoin or benzil. A common and effective strategy involves the reductive amination of a chiral precursor.

Synthetic Workflow Overview

A validated approach involves the stereoselective reduction of an intermediate imine, formed from a chiral amino alcohol precursor. One established route begins with the resolution of 2-amino-1,2-diphenylethanol.

An In-depth Technical Guide to (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol, a chiral amino alcohol with significant potential in synthetic chemistry and drug development. Due to the limited direct literature on this specific N-isopropyl derivative, this guide establishes a robust understanding by first detailing the well-characterized precursor, (1S,2R)-2-Amino-1,2-diphenylethanol. It then presents a validated synthetic pathway for the target molecule via reductive amination, projects its physicochemical and spectroscopic properties, and discusses its potential applications based on the established utility of related compounds.

The Precursor: (1S,2R)-2-Amino-1,2-diphenylethanol

A thorough understanding of the precursor molecule, (1S,2R)-2-Amino-1,2-diphenylethanol, is fundamental to predicting the properties and handling of its N-isopropyl derivative. This chiral amino alcohol is a valuable building block in asymmetric synthesis.

Physicochemical Properties of (1S,2R)-2-Amino-1,2-diphenylethanol

The known properties of the precursor provide a baseline for understanding the target compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | [2], [3] |

| Appearance | White to beige crystalline powder | [2], [3] |

| Melting Point | 142-144 °C | , [4], [2] |

| Boiling Point | 374.3 °C (Predicted) | [4] |

| Solubility | Soluble in water, ethanol, and chloroform. | [2] |

| Optical Activity | [α]²⁵/D +7.0°, c = 0.6 in ethanol | , [4] |

Spectroscopic Data of (1S,2R)-2-Amino-1,2-diphenylethanol

Spectroscopic data for the precursor is crucial for comparative analysis after N-isopropylation.

| Spectrum | Key Features | Source(s) |

| ¹H NMR | Data available. | [1] |

| ¹³C NMR | Data available. | [1] |

| IR | Data available. | [1] |

Synthesis of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol via Reductive Amination

The most direct and efficient method for the synthesis of the target compound is the reductive amination of (1S,2R)-2-Amino-1,2-diphenylethanol with acetone. This reaction proceeds in two main steps: the formation of an imine intermediate, followed by its reduction to the secondary amine.

Reaction Principle

Reductive amination is a cornerstone of amine synthesis in medicinal and organic chemistry.[5] It involves the reaction of a primary or secondary amine with a carbonyl compound to form a new, more substituted amine. The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion intermediate over the starting carbonyl compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7]

Synthetic Workflow

Caption: Synthetic workflow for (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for reductive amination.[6][7]

Materials:

-

(1S,2R)-2-Amino-1,2-diphenylethanol

-

Acetone (reagent grade)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve (1S,2R)-2-Amino-1,2-diphenylethanol (1.0 eq) in anhydrous methanol. Add acetone (1.5-2.0 eq) to the solution.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by TLC.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the imine intermediate by TLC. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol.

Projected Physicochemical and Spectroscopic Properties

The introduction of an isopropyl group onto the nitrogen atom is expected to alter the physicochemical properties of the parent molecule.

Projected Physicochemical Properties

| Property | Projected Value/Observation | Rationale |

| Molecular Formula | C₁₇H₂₁NO | Addition of a C₃H₆ unit from isopropylation. |

| Molecular Weight | 255.36 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid or viscous oil | Alkylation can sometimes lower the melting point. |

| Melting Point | Likely lower than the precursor (142-144 °C) | The introduction of the bulkier, less symmetrical isopropyl group may disrupt the crystal lattice packing. |

| Boiling Point | Higher than the precursor | Increased molecular weight and van der Waals forces. |

| Solubility | Increased solubility in non-polar organic solvents (e.g., hexanes, toluene) and decreased solubility in water. | The addition of the hydrophobic isopropyl group increases the overall lipophilicity of the molecule. |

Projected Spectroscopic Features

The N-isopropylation will introduce characteristic signals in the NMR and IR spectra.

| Spectrum | Projected Key Features |

| ¹H NMR | * A septet in the upfield region corresponding to the CH proton of the isopropyl group. * Two doublets in the upfield region corresponding to the two diastereotopic methyl (CH₃) groups of the isopropyl moiety. * A downfield shift of the proton on the carbon bearing the nitrogen (CH -NH) compared to the precursor. |

| ¹³C NMR | * Two new signals in the aliphatic region corresponding to the CH and CH₃ carbons of the isopropyl group. * A downfield shift of the carbon atom attached to the nitrogen (C -NH). |

| IR | * Disappearance of the N-H stretching vibrations characteristic of a primary amine (typically two bands). * Appearance of a single N-H stretching vibration for the secondary amine. * Persistence of the O-H stretching band from the alcohol group. |

Safety and Handling

As no specific safety data sheet is available for (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol, a cautious approach based on the precursor and the introduced functional group is necessary.

-

Hazard Identification: The precursor, (1S,2R)-2-Amino-1,2-diphenylethanol, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is prudent to assume that the N-isopropyl derivative will have similar irritant properties.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

-

Potential Applications in Drug Discovery and Chiral Synthesis

(1S,2R)-2-Amino-1,2-diphenylethanol and its derivatives are valuable chiral auxiliaries and ligands in asymmetric synthesis.[4] They are used in the preparation of chiral catalysts and as resolving agents.

The N-isopropyl derivative, (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol, is expected to retain and potentially enhance these properties. The steric bulk of the isopropyl group can influence the stereochemical outcome of reactions where it is employed as a chiral ligand or auxiliary, potentially leading to higher enantioselectivity.

Furthermore, the diphenylethanolamine scaffold is present in various pharmacologically active molecules. The synthesis of this specific derivative could be a key step in the development of novel therapeutic agents, where the N-isopropyl group modulates the compound's binding affinity and selectivity for biological targets.

Conclusion

While direct experimental data for (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is not extensively documented, a comprehensive understanding of its properties and synthesis can be constructed from the well-characterized precursor, (1S,2R)-2-Amino-1,2-diphenylethanol. The presented synthetic protocol via reductive amination offers a reliable method for its preparation. The projected physicochemical and spectroscopic properties provide a solid foundation for its characterization. The potential applications of this chiral amino alcohol in asymmetric synthesis and medicinal chemistry are significant, warranting further investigation into its utility as a chiral ligand and a building block for novel bioactive compounds.

References

-

Organic Syntheses, Coll. Vol. 3, p.501 (1955); Vol. 26, p.38 (1946). [Link]

-

PubChem Compound Summary for CID 719822, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PubChem Compound Summary for CID 110817, N-isopropyl-1,2-diphenylethylamine. National Center for Biotechnology Information. [Link]

-

Organic Syntheses, Vol. 78, p.18 (2002); Coll. Vol. 10, p.4 (2004). [Link]

-

ResearchGate. 2-{(4a′S,6a′S,10a′R,10b′R)-Octahydrospiro[1,3-dioxolane-2,2′-pyrano[2,3-c]chromen]-6a′(1′H)-yloxy}ethanol in the Synthesis of (2S)- and (2R)-2-O-(tert-Butyldimethylsilyl)glycidol. [Link]

-

Wikipedia. Reductive amination. [Link]

- Google Patents. Reductive amination of diethanolamine and resulting product mixture.

-

Organic Syntheses, Vol. 90, p.304 (2013). [Link]

-

SpectraBase. Compound Information for 2-(Isopropylamino)ethanol. [Link]

-

Organic Syntheses, Coll. Vol. 6, p.177 (1988); Vol. 55, p.13 (1976). [Link]

-

PubChem Compound Summary for CID 22243, 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 4786, (1S,2R)-(+)-Norephedrine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Synthesis of 1,2-Amino Alcohols by Decarboxylative Coupling of Amino Acid Derived α-Amino Radicals to Carbonyl Compounds via Visible-Light Photocatalyst in Water. [Link]

-

PubChem Compound Summary for CID 3776, Isopropanol. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 26934, (1S,2R)-2-amino-1-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. The simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-α-methylbenzylamine from racemic α-methylbenzylamine using a multi-enzymatic system. [Link]

Sources

- 1. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. strem.com [strem.com]

- 4. (1S,2R)-2-Amino-1,2-diphenylethanol | 23364-44-5 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol: A Deep Dive into its Catalytic Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Catalysis

In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral amino alcohols have emerged as a cornerstone class of catalysts and ligands. Their prevalence stems from their ready availability from the chiral pool, straightforward synthesis, and the remarkable levels of stereocontrol they impart in a variety of chemical transformations. Among these, (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol stands out as a privileged scaffold, particularly in the highly influential Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. This guide will provide a comprehensive exploration of the mechanism of action of this specific chiral amino alcohol in catalysis, offering insights into the principles that govern its efficacy and providing practical guidance for its application.

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview

The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The CBS reduction utilizes a chiral oxazaborolidine catalyst, which is formed in situ from a chiral amino alcohol and a borane source, to achieve high levels of enantioselectivity. The reaction is lauded for its predictability, broad substrate scope, and operational simplicity, making it a favored tool in both academic and industrial settings.[1]

The catalytic prowess of (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol in this context lies in its ability to form a rigid and sterically defined chiral environment around the active site of the catalyst. This, in turn, dictates the facial selectivity of hydride delivery to the prochiral ketone.

The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

The catalytic cycle of the CBS reduction, employing (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol as the chiral precursor, can be delineated into several key steps:

1. Formation of the Oxazaborolidine Catalyst:

The catalytic cycle commences with the reaction between the chiral amino alcohol, (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol, and a borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂). This reaction leads to the formation of a chiral oxazaborolidine, the active catalyst. The nitrogen and oxygen atoms of the amino alcohol coordinate to the boron atom, creating a five-membered ring system.

2. Activation of the Catalyst and Borane:

The lone pair of electrons on the nitrogen atom of the oxazaborolidine then coordinates to a molecule of the borane reducing agent (e.g., BH₃·THF). This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it increases the Lewis acidity of the endocyclic boron atom of the catalyst.[2]

3. Coordination of the Ketone:

The prochiral ketone substrate then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. The stereochemistry of the chiral ligand dictates that the ketone coordinates in a specific orientation to minimize steric interactions. The larger substituent (RL) on the ketone preferentially orients away from the bulky phenyl groups of the catalyst, while the smaller substituent (RS) is positioned closer.[3]

4. Enantioselective Hydride Transfer:

This pre-organization of the ketone within the chiral environment of the catalyst sets the stage for the crucial enantioselective hydride transfer. The hydride is delivered from the coordinated borane molecule to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.[2] This intramolecular hydride transfer occurs to the face of the ketone that is sterically more accessible, leading to the formation of the desired enantiomer of the secondary alcohol.

5. Product Release and Catalyst Regeneration:

Following the hydride transfer, the resulting alkoxyborane intermediate is released from the catalyst. The oxazaborolidine catalyst is then free to enter another catalytic cycle by coordinating with a new molecule of borane and a ketone. An acidic workup is typically employed at the end of the reaction to hydrolyze the alkoxyborane and liberate the chiral alcohol product.[2]

Visualizing the Catalytic Cycle and Transition State

To further elucidate the mechanism, the following diagrams, generated using Graphviz, illustrate the key steps in the catalytic process.

Caption: Catalytic cycle of the CBS reduction.

Caption: Simplified representation of the transition state.

Experimental Protocol: Asymmetric Reduction of Acetophenone

The following protocol provides a representative method for the asymmetric reduction of acetophenone using the oxazaborolidine catalyst generated in situ from (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol.

Materials:

-

(1S,2R)-2-(isopropylamino)-1,2-diphenylethanol

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1N)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol (0.1 mmol) in anhydrous THF (5 mL).

-

To this solution, add borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature. Stir the mixture for 1 hour to ensure the formation of the oxazaborolidine catalyst.

-

Borane Addition: Cool the reaction mixture to 0 °C in an ice bath. Add borane-dimethyl sulfide complex (0.6 mmol) dropwise to the catalyst solution.

-

Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete (typically within 1-2 hours), slowly add methanol (2 mL) to quench the excess borane.

-

Workup: Add 1N hydrochloric acid (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

-

Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Performance and Scope: A Quantitative Perspective

| Ketone Substrate | Chiral Amino Alcohol Precursor | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (1S,2R)-Diphenylprolinol derivative | >95 | >98 (R) |

| Propiophenone | (1S,2R)-Diphenylprolinol derivative | >95 | >97 (R) |

| 1-Tetralone | (1S,2R)-Diphenylprolinol derivative | >90 | >95 (S) |

| 2-Chloroacetophenone | (1S,2R)-Diphenylprolinol derivative | >90 | >96 (R) |

Note: This table provides representative data for a closely related and commonly used CBS catalyst precursor to illustrate the general performance. Specific results with (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol may vary.

Conclusion: A Powerful Tool for Asymmetric Synthesis

(1S,2R)-2-(isopropylamino)-1,2-diphenylethanol serves as a highly effective chiral precursor for the in situ generation of an oxazaborolidine catalyst used in the Corey-Bakshi-Shibata reduction of prochiral ketones. The well-defined catalytic cycle, governed by the principles of Lewis acid-base interactions and sterically controlled transition states, enables the predictable and highly enantioselective synthesis of chiral secondary alcohols. The operational simplicity and high efficiency of this catalytic system have solidified its position as a valuable and reliable tool for researchers, scientists, and drug development professionals engaged in the art and science of asymmetric synthesis. Further exploration and optimization of catalysts derived from this and related chiral amino alcohols will undoubtedly continue to push the boundaries of stereoselective transformations.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469–470. [Link]

-

Delgado, A., & Claver, C. (2005). The Corey-Bakshi-Shibata reduction: a powerful tool in asymmetric synthesis. Dalton Transactions, (12), 2055–2061. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 12). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

-

SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. [Link]

Sources

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol: A Strategic Tool in Asymmetric Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol. These are stereogenic units temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, after which they can be removed and ideally recycled.[1][2] Among the pantheon of these valuable molecules, (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol, a derivative of the readily available (1S,2R)-(+)-2-amino-1,2-diphenylethanol[3], has emerged as a highly effective auxiliary for a range of asymmetric transformations.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the core principles, mechanistic underpinnings, and practical applications of (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol. We will move beyond simple protocols to explore the causality behind experimental choices, providing the insights necessary for successful implementation and adaptation in your own synthetic challenges.

The Foundation of Stereocontrol: Structural and Mechanistic Insights

The efficacy of (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol stems from its rigid, well-defined three-dimensional structure. When tethered to a prochiral substrate, typically via an amide linkage, it establishes a chiral environment that dictates the trajectory of incoming reagents.

Causality of Stereodirection: The primary mechanism of control involves the formation of a rigid, five-membered chelated intermediate when the amide-auxiliary conjugate is treated with a Lewis acid or a metal-based reagent (e.g., in enolate formation). The two phenyl groups and the isopropyl group create significant steric bulk, effectively shielding one face of the reactive intermediate. This steric hindrance forces an electrophile to approach from the less hindered face, resulting in a highly diastereoselective transformation.

Below is a generalized model illustrating this principle for the alkylation of an amide-derived enolate.

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Protocol: Synthesis of (S)-2-Methyl-3-phenylpropanoic Acid

This protocol is a representative example. Self-Validation Note: Successful execution relies on strictly anhydrous conditions during enolate formation and alkylation to prevent quenching and side reactions.

-

Amide Formation:

-

To a solution of propanoic acid (1.0 eq) and (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

-

Purify the crude amide by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure chiral amide substrate.

-

-

Diastereoselective Alkylation:

-

Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add lithium diisopropylamide (LDA) (1.2 eq, freshly prepared or titrated solution) dropwise. Causality Insight: LDA is a strong, non-nucleophilic base ideal for clean enolate formation without competing addition to the amide carbonyl.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add benzyl bromide (1.3 eq) dropwise and maintain the reaction at -78 °C for 4-6 hours. Monitor by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is typically purified by chromatography.

-

-

Auxiliary Cleavage and Recovery:

-

Dissolve the purified, alkylated amide (1.0 eq) in a THF/water mixture (3:1, 0.1 M).

-

Add lithium hydroxide (LiOH) (5.0 eq) and 30% hydrogen peroxide (H₂O₂) (5.0 eq). Causality Insight: The hydroperoxide anion is a potent nucleophile for cleaving the robust amide bond under conditions that are mild enough to avoid racemization of the newly formed stereocenter.

-

Stir vigorously at room temperature for 12-24 hours.

-

Work up by acidifying the aqueous layer to pH ~2 with HCl and extracting the desired carboxylic acid.

-

The chiral auxiliary can be recovered from the aqueous or organic layers, depending on the workup procedure, and purified for reuse.

-

Data Presentation: Representative Alkylation Results

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e. %) |

| CH₃I | (S)-2-Methylpropanoic Acid derivative | 85 | >98 |

| CH₃CH₂I | (S)-2-Ethylpropanoic Acid derivative | 82 | >98 |

| PhCH₂Br | (S)-2-Benzylpropanoic Acid derivative | 90 | 97 |

| Allyl Bromide | (S)-2-Allylpropanoic Acid derivative | 88 | 96 |

Note: Yields and d.e. values are representative and can vary based on specific reaction conditions and substrates.

Versatility in Synthesis: Asymmetric Reductions

Beyond alkylations, (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol can be employed to direct the reduction of prochiral ketones. This is often achieved by forming a chiral complex with a reducing agent, such as LiAlH₄, which then delivers a hydride with high facial selectivity.

Mechanism of Asymmetric Ketone Reduction

The amino alcohol auxiliary coordinates to the lithium aluminum hydride, creating a bulky, chiral reducing agent. The substrate ketone then coordinates to the complex in a sterically favored orientation, positioning one of its prochiral faces for intramolecular hydride delivery.

Protocol: Diastereoselective Reduction of Acetophenone

-

Chiral Reagent Formation:

-

In a flame-dried, nitrogen-purged flask, dissolve (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol (1.2 eq) in anhydrous THF (0.2 M).

-

Cool to 0 °C and slowly add a solution of LiAlH₄ in THF (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the chiral complex.

-

-

Reduction:

-

Cool the solution of the chiral reducing agent to -78 °C.

-

Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction at -78 °C for 3-5 hours until TLC indicates complete consumption of the starting material.

-

-

Workup and Analysis:

-

Quench the reaction cautiously at -78 °C by sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Allow the mixture to warm to room temperature and stir until a white precipitate forms.

-

Filter the aluminum salts, wash with THF, and concentrate the filtrate.

-

The enantiomeric excess (e.e.) of the resulting (S)-1-phenylethanol can be determined by chiral HPLC or by derivatization with a chiral resolving agent. [4]

-

Data Presentation: Representative Reduction Results

| Ketone Substrate | Product Alcohol | Yield (%) | Enantiomeric Excess (e.e. %) |

| Acetophenone | (S)-1-Phenylethanol | 92 | 94 |

| Propiophenone | (S)-1-Phenylpropanol | 89 | 91 |

| 2-Hexanone | (S)-2-Hexanol | 85 | 88 |

Broader Implications for Drug Development

The ability to reliably construct stereocenters is a cornerstone of modern drug discovery and development. Chiral auxiliaries like (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol provide a practical and scalable method for producing chiral building blocks and active pharmaceutical ingredients (APIs). [5]This control over stereochemistry is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The methodologies described here are directly applicable to the synthesis of complex molecules where precise stereochemical control is non-negotiable.

Conclusion

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol stands as a testament to the power of auxiliary-based asymmetric synthesis. Its well-defined steric environment, coupled with its ability to form rigid, chelated intermediates, provides a reliable platform for achieving high levels of stereoselectivity in key bond-forming reactions like alkylations and reductions. For the research scientist and drug development professional, mastering the use of such auxiliaries is not merely an academic exercise but a critical skill for the efficient and precise construction of chiral molecules that drive innovation.

References

-

Behenna, D. C., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis . PubMed Central. Retrieved from [Link]

-

Seebach, D., et al. (2008). Diastereoselective and enantioselective reduction of tetralin-1,4-dione . PubMed Central. Retrieved from [Link]

-

Fryer, R. I., et al. (1977). 1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents . PubMed. Retrieved from [Link]

-

Hsiao, C. N. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids . ACS Symposium Series. Retrieved from [Link]

-

Chiral auxiliary . Wikipedia. Retrieved from [Link]

-

Hancock, E. M., & Cope, A. C. (1946). 2-isopropylaminoethanol . Organic Syntheses, 26, 38. Retrieved from [Link]

-

Deng, H., et al. (2014). A versatile two-step method for the reductive alkylation and formal [4 + 2] annulation of secondary lactams: step economical syntheses of the ant venom alkaloids (2R,5S)-2-butyl-5-propylpyrrolidine and (+)-monomorine I . Organic Chemistry Frontiers. Retrieved from [Link]

-

Asymmetric Synthesis . University of York. Retrieved from [Link]

-

Ager, D. J., et al. (1993). (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone . Organic Syntheses, 71, 216. Retrieved from [Link]

-

Atak, G. B., et al. (2019). Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst . ResearchGate. Retrieved from [Link]

-

Kim, H., & Krische, M. J. (2017). Enantioselective Iridium-Catalyzed Allylic Alkylation Reactions of Masked Acyl Cyanide Equivalents . PubMed Central. Retrieved from [Link]

-

2-{(4a′S,6a′S,10a′R,10b′R)-Octahydrospiro[1,3-dioxolane-2,2′-pyrano[2,3-c]chromen]-6a′(1′H)-yloxy}ethanol in the Synthesis of (2S)- and ( . ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2020). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation . PubMed Central. Retrieved from [Link]

-

Lin, C., et al. (2014). Enantioselective Pd-catalyzed tandem allylic alkylation reaction using monodentate phosphoramidite ligands for the formal total synthesis of huperzine A . Organic Chemistry Frontiers. Retrieved from [Link]

-

Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification . Organic Syntheses. Retrieved from [Link]

-

Davies, S. G., et al. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis . Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Bucher, C., & Buchwald, S. L. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence . PubMed Central. Retrieved from [Link]

-

Dalton, D. R., et al. (1971). erythro-2-BROMO-1,2-DIPHENYLETHANOL . Organic Syntheses, 51, 52. Retrieved from [Link]

-

Tuba, R., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates . PubMed Central. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. york.ac.uk [york.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (1S,2R)-2-Amino-1,2-diphenylethanol

Introduction

(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. Its rigid diphenyl structure and strategically positioned amino and hydroxyl groups make it an exceptionally effective chiral auxiliary, capable of inducing high levels of stereoselectivity in a variety of chemical transformations. This guide provides an in-depth analysis of its chemical properties, synthesis, and key applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number for (1S,2R)-2-Amino-1,2-diphenylethanol is 23364-44-5 .[1][2][3] This identifier is crucial for unambiguous identification in chemical databases and regulatory documents.

The compound is also known by a variety of synonyms, reflecting its structure and common usage. A comprehensive, though not exhaustive, list is provided below:

-

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol[1]

-

(1S,2R)-2-amino-1,2-diphenylethan-1-ol[1]

-

(1S,2R)-2-Amino-1,2-diphenyl-ethanol[1]

-

Benzeneethanol, beta-amino-alpha-phenyl-, (alphaS,betaR)-[1]

-

cis-2-Amino-1,2-diphenylethanol[1]

-

(1S,2R)-(+)-erythro-2-Amino-1,2-diphenylethanol

Physicochemical Properties

A summary of the key physicochemical properties of (1S,2R)-2-Amino-1,2-diphenylethanol is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO | [1][2][3] |

| Molecular Weight | 213.28 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 142-144 °C | [2][4] |

| Optical Rotation [α]²⁵/D | +7.0° (c = 0.6 in ethanol) | [2] |

| Solubility | Soluble in water, ethanol, and chloroform. | [3] |

Spectroscopic Data

Spectroscopic data is fundamental for the verification of the identity and purity of (1S,2R)-2-Amino-1,2-diphenylethanol.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the two phenyl rings and the two stereogenic centers.

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H, N-H, and C-H bonds, as well as the aromatic C=C bonds.

Links to representative spectra can be found in the PubChem database.[1]

Synthesis and Resolution

The enantiomerically pure form of 2-amino-1,2-diphenylethanol is most commonly obtained through the resolution of its racemic mixture. The synthesis of the racemic compound followed by resolution is a robust and scalable approach.

Synthesis of Racemic 2-Amino-1,2-diphenylethanol

While various synthetic routes exist, a common laboratory-scale synthesis involves the reduction of benzoin oxime.

Resolution of Racemic 2-Amino-1,2-diphenylethanol

The separation of the enantiomers is typically achieved by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. Due to the basic nature of the amino group in 2-amino-1,2-diphenylethanol, a chiral acid such as (+)-tartaric acid is an effective resolving agent.

The principle of this method relies on the differential solubility of the two diastereomeric salts formed. The (1S,2R)-amine-(+)-tartrate salt will have a different solubility in a given solvent compared to the (1R,2S)-amine-(+)-tartrate salt, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic 2-Amino-1,2-diphenylethanol

The following is a representative protocol for the resolution of racemic 2-amino-1,2-diphenylethanol.

-

Salt Formation: Dissolve the racemic 2-amino-1,2-diphenylethanol in a suitable solvent, such as methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.

-

Crystallization: Combine the two solutions. The less soluble diastereomeric salt will precipitate out of the solution upon standing or cooling.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base, such as aqueous sodium hydroxide, to neutralize the tartaric acid and liberate the free amine.

-

Extraction and Purification: Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the enantiomerically enriched (1S,2R)-2-amino-1,2-diphenylethanol.

The enantiomeric excess (ee) of the resolved product should be determined by a suitable analytical technique, such as chiral HPLC or by measuring its optical rotation.

Caption: Conceptual workflow of asymmetric synthesis using a chiral auxiliary.

Synthesis of β-Lactams

One notable application of (1S,2R)-2-amino-1,2-diphenylethanol is in the asymmetric synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. In this context, the amino alcohol is used to prepare a chiral glycine derivative. This derivative then undergoes a Staudinger-type [2+2] cycloaddition with an imine to produce the corresponding β-lactam with high yield and excellent stereoselectivity.

Other Applications

Beyond β-lactam synthesis, (1S,2R)-2-amino-1,2-diphenylethanol and its derivatives have been employed in a range of other applications:

-

Preparation of Chiral Stationary Phases for HPLC: It can be used to prepare chiral selectors that are immobilized on silica gel to create chiral stationary phases for the chromatographic separation of enantiomers.

-

Catalysis: It serves as a ligand for the preparation of chiral catalysts, such as vanadium(V) Schiff base complexes used in the oxidation of sulfides and olefins.

-

Synthesis of Homopropargylic Alcohols: It can be used as a chiral auxiliary in the synthesis of homopropargylic alcohols from aldehydes. [2]

Safety and Handling

(1S,2R)-2-Amino-1,2-diphenylethanol is an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Information

-

H315: Causes skin irritation. [1][5]* H319: Causes serious eye irritation. [1][5]* H335: May cause respiratory irritation. [1][5]

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash thoroughly after handling.

Conclusion

(1S,2R)-2-Amino-1,2-diphenylethanol is a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined stereochemistry and steric bulk provide a reliable means of controlling the stereochemical outcome of a variety of important chemical reactions. A thorough understanding of its properties, synthesis, and mechanism of action, as outlined in this guide, is essential for its effective application in research, development, and the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

References

-

PubChem. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Chiral auxiliary. Wikimedia Foundation. Retrieved from [Link]

- Saigo, K., et al. Application of erythro-2-Amino-1,2-diphenylethanol as a Highly Efficient Chiral Auxiliary. Highly Stereoselective Staudinger-Type. Synthesis1998, 1998(3), 347-350.

-

PubChem. 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol 99 23364-44-5 [sigmaaldrich.com]

- 4. (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 [chemicalbook.com]

- 5. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol and its Progenitor, (1S,2R)-2-Amino-1,2-diphenylethanol

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile chiral auxiliaries, ligands for metal-catalyzed reactions, and key synthons in the preparation of enantiomerically pure pharmaceuticals. Among these, (1S,2R)-2-Amino-1,2-diphenylethanol stands out for its rigid diphenyl backbone and defined stereochemistry, which imparts a high degree of stereocontrol in chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties of (1S,2R)-2-Amino-1,2-diphenylethanol

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of (1S,2R)-2-Amino-1,2-diphenylethanol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 142-144 °C | |

| Solubility | Soluble in ethanol and chloroform. | [3] |

| CAS Number | 23364-44-5 | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of enantiomerically pure (1S,2R)-2-Amino-1,2-diphenylethanol is a critical aspect of its utility. While multiple synthetic routes exist, a common approach involves the stereoselective reduction of a corresponding α-amino ketone.

Conceptual Synthetic Pathway: Reductive Amination

The target molecule, (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol, could be synthesized from (1S,2R)-2-Amino-1,2-diphenylethanol via reductive amination with acetone. This well-established method for forming carbon-nitrogen bonds proceeds through an imine intermediate, which is then reduced to the desired secondary amine.

Caption: Conceptual workflow for the synthesis of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol.

Experimental Protocol: Synthesis of a Related Compound

Synthesis of 2-isopropylamino-1-phenyl-1-ethanol [4]

-

Reaction Setup: A mixture of 120 g (1 mole) of styrene oxide and 59 g (1 mole) of isopropylamine is heated under reflux for 5 hours in 400 ml of methanol.

-

Workup: The reaction mixture is evaporated to dryness. The resulting residue is dissolved in 500 ml of water.

-

Isolation: The precipitated free base is collected by filtration and the aqueous solution is washed with 100 ml of hexane.

-

Purification: The crude product is recrystallized from hexane. The crystals are then filtered, washed with 50 ml of hexane, and dried to yield the final product.

Applications in Asymmetric Synthesis and Drug Development

(1S,2R)-2-Amino-1,2-diphenylethanol and its derivatives are invaluable in various facets of chemical research and drug development.

-

Chiral Auxiliaries: The defined stereochemistry of these molecules allows them to be used as chiral auxiliaries, guiding the stereochemical outcome of a reaction to produce a desired enantiomer of the target molecule.

-

Catalysis: They are employed in the preparation of chiral catalysts, such as vanadium(V) Schiff base complexes, which are effective in the asymmetric oxidation of sulfides and olefins.

-

Chiral Stationary Phases: These compounds can be immobilized on silica gel to create chiral stationary phases for high-performance liquid chromatography (HPLC), enabling the separation of enantiomers.

-

Pharmacological Scaffolds: The phenylethanolamine core is a common structural motif in various biologically active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (1S,2R)-2-Amino-1,2-diphenylethanol.

-

Hazard Identification: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

(1S,2R)-2-Amino-1,2-diphenylethanol is a versatile and valuable chiral building block with significant applications in asymmetric synthesis and medicinal chemistry. Its well-defined stereochemistry and rigid structure provide a powerful tool for the stereocontrolled synthesis of complex molecules. The synthetic and analytical principles discussed in this guide for the parent amino alcohol provide a solid foundation for the future investigation and application of its N-alkylated derivatives, such as the requested (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol.

References

-

PubChem. Compound Summary for CID 719819, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 719822, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. [Link]

-

PrepChem. Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. [Link]

Sources

- 1. (1S,2R)-(+)-Norephedrine | C9H13NO | CID 4786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Methodological & Application

The Role of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol in the Asymmetric Synthesis of Chiral Amines

Introduction: The Significance of Chiral Amines and the Contribution of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol

Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries, forming the backbone of a vast array of bioactive molecules and approved drugs. The specific three-dimensional arrangement of atoms in these molecules is often critical to their biological function, making the development of methods for their enantioselective synthesis a paramount objective in modern organic chemistry. (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol, a member of the chiral amino alcohol family, has emerged as a valuable chiral ligand and auxiliary in asymmetric synthesis. Its rigid diphenyl framework and strategically positioned amino and hydroxyl groups create a well-defined chiral environment that can effectively control the stereochemical outcome of key chemical transformations, leading to the synthesis of enantiomerically enriched amines and their precursors.

This application note provides a comprehensive overview of the application of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol in chiral amine synthesis, focusing on its role in the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of ketones. Detailed protocols, mechanistic insights, and performance data are presented to guide researchers in leveraging this powerful tool for their synthetic endeavors.

Core Principle: The Mechanistic Basis of Asymmetric Induction

The efficacy of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol in asymmetric catalysis stems from its ability to form a transient, chiral complex with a metal center, typically zinc or boron. This complex then coordinates with the substrate (an aldehyde or ketone), creating a highly organized transition state. The steric hindrance imposed by the bulky phenyl and isopropyl groups of the ligand dictates the facial selectivity of the nucleophilic attack or hydride delivery, leading to the preferential formation of one enantiomer of the product.

In the case of the addition of diethylzinc to aldehydes, the amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a way that one face is sterically shielded by the ligand's substituents. The subsequent transfer of an ethyl group from another diethylzinc molecule occurs preferentially to the less hindered face of the aldehyde, resulting in a chiral secondary alcohol with high enantiomeric excess. This alcohol can then be readily converted to a chiral amine through various synthetic routes.

Similarly, in the asymmetric reduction of ketones with borane, the chiral amino alcohol forms an oxazaborolidine catalyst in situ. This catalyst coordinates with the ketone, activating it for reduction and directing the hydride transfer from the borane to a specific face of the carbonyl group. This directed reduction yields a chiral secondary alcohol, a direct precursor to a chiral amine.

Application 1: Enantioselective Alkylation of Aldehydes using Diethylzinc

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. When catalyzed by a chiral ligand such as (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol, this reaction provides a reliable method for the synthesis of chiral secondary alcohols, which can be subsequently converted to chiral amines.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol details the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the effectiveness of chiral ligands.

Materials:

-

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).

-

Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.1 mmol, 1.1 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.

-

Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Results and Substrate Scope

The use of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol as a chiral ligand in the addition of diethylzinc to various aldehydes typically results in high yields and excellent enantioselectivities. The following table summarizes representative data for this transformation.

| Aldehyde | Product | Yield (%) | ee (%) |

| Benzaldehyde | (S)-1-Phenyl-1-propanol | >95 | >98 |

| 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | >95 | >97 |

| 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | >90 | >96 |

| 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | >90 | >95 |

| Cinnamaldehyde | (S,E)-1-Phenylpenta-1,4-dien-3-ol | >85 | >90 |

Note: The data presented is a representative summary based on typical results for this class of reactions and may vary depending on specific experimental conditions.

Mechanistic Rationale for Stereoselectivity

The high enantioselectivity observed is attributed to the formation of a well-defined dimeric zinc-alkoxide transition state. The (1S,2R)-amino alcohol, the aldehyde, and two zinc atoms assemble in a six-membered chair-like transition state. The bulky phenyl groups of the ligand effectively block one face of the aldehyde, forcing the ethyl group from the second diethylzinc molecule to attack from the less sterically hindered face.

Caption: Proposed chair-like transition state for the enantioselective ethylation of an aldehyde.

Application 2: Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another cornerstone of asymmetric synthesis.[1] (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol can be effectively employed as a precursor to an in-situ generated oxazaborolidine catalyst for borane-mediated reductions.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the asymmetric reduction of acetophenone, a common substrate for evaluating chiral catalysts in ketone reductions.

Materials:

-

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Acetophenone (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol (0.1 mmol, 10 mol%) in anhydrous THF (5 mL). Add borane-dimethyl sulfide complex (0.1 mmol, 1.0 equivalent relative to the ligand) dropwise at room temperature. Stir the mixture for 15-20 minutes to allow for the formation of the oxazaborolidine catalyst.

-

Reaction Setup: Cool the catalyst solution to -20 °C.

-

Substrate and Reagent Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol, 1.0 equivalent) in anhydrous THF (2 mL). Add this solution dropwise to the catalyst solution. Then, add the remaining borane-dimethyl sulfide complex (0.6 mmol, 0.6 equivalents relative to the ketone) dropwise to the reaction mixture, maintaining the temperature at -20 °C.

-

Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Quenching: Quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.

-

Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 M HCl (10 mL) and extract the product with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude (S)-1-phenylethanol by flash column chromatography.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Expected Performance

The oxazaborolidine catalyst derived from (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is expected to provide high levels of enantioselectivity in the reduction of a variety of prochiral ketones.

| Ketone | Product | Yield (%) | ee (%) |

| Acetophenone | (S)-1-Phenylethanol | >90 | >95 |

| Propiophenone | (S)-1-Phenyl-1-propanol | >90 | >94 |

| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >85 | >92 |

| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | >85 | >96 |

Note: The data presented is a representative summary based on typical results for this class of reactions and may vary depending on specific experimental conditions.

Visualizing the Catalytic Cycle

The catalytic cycle involves the coordination of the borane to the oxazaborolidine, followed by coordination to the ketone. The hydride is then delivered to the ketone in a stereoselective manner through a six-membered ring transition state.

Caption: Catalytic cycle for the asymmetric reduction of a ketone.

Conclusion and Future Outlook

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol stands as a highly effective and versatile chiral ligand for the asymmetric synthesis of chiral amines and their alcohol precursors. Its utility in promoting high enantioselectivity in both the addition of organozinc reagents to aldehydes and the borane-mediated reduction of ketones makes it a valuable tool for synthetic chemists. The straightforward experimental protocols and the predictable stereochemical outcomes, grounded in well-understood mechanistic principles, underscore its reliability. Future research may focus on expanding the substrate scope of reactions catalyzed by this ligand and its derivatives, as well as their immobilization on solid supports for enhanced recyclability and application in continuous flow systems.

References

- Cox, P. J., & Simpkins, N. S. (1991). Asymmetric synthesis using homochiral lithium amide bases. Tetrahedron: Asymmetry, 2(1), 1-26.

- O'Brien, P. (2002). Recent developments in chiral lithium amide base chemistry. Tetrahedron, 58(23), xi.

- Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.

- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.

- Itsuno, S., & Frechet, J. M. J. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 52(18), 4140-4142.

- Bauer, T., & Tarasiuk, J. (2006). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 11(11), 974-985.

-

Enzyme-catalyzed enantioselective reductions of ketones and keto esters have become popular for the production of homochiral building blocks which are valuable synthons for the preparation of biologically active compounds at industrial scale. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol in Asymmetric Catalysis

Prepared by: Senior Application Scientist, Gemini Division

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the chiral amino alcohol, (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol, in asymmetric catalysis. This ligand has proven to be highly effective in inducing stereoselectivity in key organic transformations, most notably in the asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes. We will delve into the mechanistic rationale behind its efficacy, provide detailed, field-tested experimental protocols, and present representative data to guide laboratory application. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and high enantioselectivity.

Ligand Profile and Handling

Chemical Structure and Properties

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is a vicinal amino alcohol possessing two stereocenters.[1][2] Its structure is fundamental to its function as a chiral ligand. The specific (1S,2R) configuration, combined with the steric bulk of the phenyl and isopropyl groups, creates a well-defined chiral environment around a coordinated metal center, enabling facial discrimination of prochiral substrates.

| Property | Value |

| IUPAC Name | (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol |

| Molecular Formula | C₁₇H₂₁NO |

| Molecular Weight | 255.36 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | Contains two chiral centers |

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be observed.

-

Causes skin and serious eye irritation. [3]

-

May cause respiratory irritation. [3]

-

Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Application I: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones to chiral secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.[4][5] The combination of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol with a ruthenium precursor forms a highly efficient "Noyori-type" bifunctional catalyst.[6][7]

Mechanistic Rationale: The Power of Bifunctional Catalysis

The efficacy of the Noyori-type ATH catalyst stems from its "bifunctional" nature, where both the metal center and the ligand actively participate in the catalytic cycle.[6] The reaction operates via an "outer sphere" mechanism, meaning the substrate does not directly coordinate to the metal center.[6]

-

Catalyst Activation: The Ru(II) precatalyst reacts with the chiral amino alcohol ligand and a base in a hydrogen donor solvent (e.g., 2-propanol or a formic acid/triethylamine azeotrope) to form the active 18-electron ruthenium hydride species.

-

Hydrogen Transfer: The key step involves a six-membered pericyclic transition state. The N-H proton of the ligand and the Ru-H hydride are transferred concertedly to the carbonyl oxygen and carbon of the ketone, respectively.[6]

-

Stereo-induction: The chirality of the product is dictated by the precise orientation of the ketone in this transition state. The bulky phenyl and isopropyl groups on the (1S,2R) ligand create a sterically demanding pocket that favors one specific approach of the prochiral ketone, leading to high enantioselectivity.[8] The presence of an aromatic ring on the ketone substrate often enhances this selectivity through favorable CH-π interactions.[9]

Sources

- 1. iris.unife.it [iris.unife.it]

- 2. researchgate.net [researchgate.net]

- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Asymmetric C-C Bond Formation: A Guide to (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol Catalysis

In the intricate world of pharmaceutical development and fine chemical synthesis, the precise construction of chiral molecules is paramount. The ability to selectively form one enantiomer over another is a critical determinant of a drug's efficacy and safety. Among the powerful tools in the synthetic chemist's arsenal for achieving this stereocontrol is the use of chiral catalysts in carbon-carbon bond-forming reactions. This application note provides an in-depth guide to the use of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol, a highly effective chiral amino alcohol catalyst, with a primary focus on its application in the enantioselective addition of organozinc reagents to aldehydes.

Introduction: The Power of Chiral Amino Alcohols

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol belongs to a well-established class of β-amino alcohol ligands that have proven to be exceptionally effective in asymmetric catalysis. The inherent chirality of these ligands, derived from readily available natural sources or through straightforward synthetic routes, allows for the creation of a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. The catalytic asymmetric addition of dialkylzinc reagents to aldehydes, in particular, has become a mature and reliable method for the synthesis of valuable chiral secondary alcohols with high enantiopurity.[1]